molecular formula C72H96ClN17O16 B13393409 SB-075 acetate;NS-75A

SB-075 acetate;NS-75A

Cat. No.: B13393409
M. Wt: 1491.1 g/mol
InChI Key: KFEFLCOCAHJBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Research Synonyms

Cetrorelix (B55110) acetate (B1210297) is known by several names and synonyms in the scientific community. Its systematic IUPAC name is (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid. nih.gov However, for simplicity and ease of reference, it is commonly referred to as Cetrorelix acetate.

In research and clinical settings, it is also identified by various synonyms, including SB-075 acetate, NS-75A, and the brand name Cetrotide. nih.govnih.govmedkoo.comsigmaaldrich.comglentham.com The use of these different names can sometimes create confusion, but they all refer to the same active chemical entity.

Classification as a Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonist in Preclinical Contexts

Cetrorelix acetate is classified as a gonadotropin-releasing hormone (GnRH) receptor antagonist. medchemexpress.comnih.gov In preclinical studies, it has been shown to be a potent antagonist of the GnRH receptor, with an IC50 of 1.21 nM. medchemexpress.comchemicalbook.com It works by competitively blocking GnRH from binding to its receptors on the pituitary gland. europa.euoup.com This action rapidly and reversibly suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). europa.euwikipedia.org Unlike GnRH agonists, which initially cause a surge in hormone levels (a "flare-up" effect), cetrorelix produces an immediate inhibitory effect. oup.comresearchgate.net

Preclinical pharmacodynamic studies have consistently demonstrated that cetrorelix is a potent LHRH antagonist in various in vitro and animal models. europa.eu It binds to pituitary LHRH-receptors with high affinity. europa.eu

Historical Context of GnRH Antagonist Research and the Emergence of Cetrorelix Acetate as a Research Tool

The journey to develop GnRH antagonists began with the elucidation of the structure and synthesis of GnRH in 1971 by Schally and Guillemin. nih.gov The initial focus was on creating GnRH agonists, which were first synthesized in 1981. nih.gov However, the initial stimulatory effect of agonists presented a drawback in clinical situations requiring immediate and profound gonadotropin suppression. oup.com This led to the pursuit of GnRH antagonists.

Early generations of GnRH antagonists were hampered by side effects like anaphylactic reactions due to histamine (B1213489) release. d-nb.info The development of third-generation antagonists, such as cetrorelix, largely overcame this issue. d-nb.info Cetrorelix was discovered in 1988 by Schally. nih.gov It was the first GnRH antagonist to be approved for preventing premature LH surges during controlled ovarian stimulation in modern assisted reproductive technology (ART). researchgate.netscience.gov In 1999, cetrorelix became the first "third generation" GnRH antagonist available on the European market for this purpose. nih.gov

Significance of Preclinical Research on Cetrorelix Acetate in Advancing Gonadotropin Modulation Understanding

Preclinical research on cetrorelix acetate has been instrumental in advancing our understanding of gonadotropin modulation. Studies in various animal models, including rats, have shown its effectiveness in blocking ovulation by suppressing the preovulatory LH and FSH peaks. europa.eu It has been observed to cause a dose-dependent and reversible suppression of gonadotropin secretion, leading to a cessation of reproductive function in both male and female animals. europa.eu

These preclinical investigations have been crucial for establishing the safety and efficacy profile of cetrorelix. europa.eu For instance, toxicology studies found that any observed effects were related to its pharmacological actions of suppressing hormone levels and were reversible after stopping treatment. emdserono.cae-lactancia.org This body of preclinical work laid the foundation for its successful clinical application and has provided valuable insights into the physiological roles of GnRH and the consequences of its blockade.

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEFLCOCAHJBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H96ClN17O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action

Competitive Antagonism of GnRH Receptors

The primary molecular action of SB-075 acetate (B1210297) is its competitive blockade of GnRH receptors located on the plasma membrane of anterior pituitary cells. oup.comnih.govmdpi.com Unlike GnRH agonists, which initially cause a surge in gonadotropin secretion before downregulating the receptors, SB-075 acetate provides immediate inhibition by preventing the binding of natural GnRH. oup.com This direct antagonistic action avoids the initial "flare-up" effect on hormone secretion. oup.com

SB-075 acetate exhibits a high binding affinity for the human GnRH receptor. This strong interaction is quantified by its low half-maximal inhibitory concentration (IC50), which is a measure of its potency. The IC50 value for SB-075 acetate (Cetrorelix) has been determined to be 1.21 nM, indicating a very potent antagonism at the receptor level.

CompoundTarget ReceptorBinding Affinity (IC50)
SB-075 acetate (Cetrorelix)Gonadotropin-Releasing Hormone (GnRH) Receptor1.21 nM

The therapeutic utility of SB-075 acetate is underscored by its high specificity for the GnRH receptor. As a competitive antagonist, its mechanism involves reversibly binding to the GnRH receptors in the pituitary gland. mdpi.com This action selectively prevents endogenous GnRH from initiating the signaling pathway that leads to gonadotropin release. The design of SB-075 acetate as a decapeptide analog of natural GnRH contributes to its focused interaction with the intended receptor target, forming the basis of its well-defined pharmacological profile.

Modulation of Pituitary Gonadotropin Secretion

By blocking GnRH receptors, SB-075 acetate directly inhibits the synthesis and release of the two primary gonadotropins from the anterior pituitary: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). mdpi.com This suppression is dose-dependent and occurs rapidly after administration.

SB-075 acetate induces a profound and rapid suppression of LH secretion. oup.comnih.gov Studies in healthy men have demonstrated that its administration leads to a dose-and-time-dependent reduction in serum LH levels, with maximal suppression occurring within hours of administration. nih.gov In one study, LH concentrations were reduced from baseline by approximately 80-82%. oup.com This immediate and effective inhibition of LH is a hallmark of the compound's antagonistic action.

The compound also suppresses the secretion of FSH, although the effect is consistently reported to be less pronounced than its effect on LH. oup.comnih.gov Following administration of SB-075 acetate, serum FSH levels are significantly reduced. nih.gov In one clinical investigation, FSH values were decreased from baseline by 41-49%, a notable reduction but significantly less than the observed suppression of LH. oup.com In some studies involving short-term treatment in men, the suppression of FSH did not always reach statistical significance, highlighting a differential impact on the two gonadotropins. oup.comnih.gov

A distinct feature of SB-075 acetate's action is its differential regulation of LH and FSH. The suppression of LH is consistently more profound and immediate than that of FSH. oup.com This disparity in effect has been documented across multiple studies. For instance, a direct comparison of suppression levels showed a mean decrease from baseline of 80-82% for LH, compared to 41-49% for FSH. oup.com

Several factors may contribute to this differential effect. These include the longer plasma half-life of FSH compared to LH, potential differences between the secretion of bioactive versus immunoactive FSH, and distinct regulatory mechanisms for the expression of the LH and FSH beta-subunits within the pituitary gonadotroph cells. oup.com Furthermore, studies in rats have shown that while SB-075 acetate can block preovulatory surges of both LH and FSH, the secondary FSH surge appears to be regulated by mechanisms independent of GnRH, as it was not affected when the antagonist was administered at a specific time point. nih.gov

HormoneObserved EffectMagnitude of Suppression (from baseline)
Luteinizing Hormone (LH)Strong and rapid suppression~80-82%
Follicle-Stimulating Hormone (FSH)Moderate suppression~41-49%

Downstream Signaling Pathway Modulation

As a GnRH antagonist, SB-075 acetate directly interferes with the signaling cascades initiated by the binding of endogenous GnRH to its receptor. This interference leads to a cascade of downstream effects that ultimately alter hormonal balance and cellular function.

Interference with GnRH Receptor-Mediated Signaling Cascades

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrope cells typically triggers a cascade of intracellular events. This process begins with the activation of the Gαq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

SB-075 acetate, by competitively binding to the GnRH receptor, prevents this initial activation step. nih.govmdpi.com Consequently, the production of IP3 and DAG is inhibited. This blockade disrupts the downstream signaling pathways that are dependent on these second messengers, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades. nih.govnih.govgenome.jp The activation of various MAPK subfamilies, including ERK, JNK, and p38MAPK, is a known consequence of GnRH receptor stimulation and is crucial for the transcription of gonadotropin subunit genes. nih.govnih.gov By preventing the activation of these kinases, SB-075 acetate effectively dampens the cellular response to GnRH.

Interestingly, studies have suggested that different GnRH antagonists may exhibit "biased signaling," meaning they can differentially affect the various signaling pathways coupled to the GnRH receptor. mdpi.comresearchgate.net While SB-075 acetate effectively inhibits the primary Gq/11-mediated pathway, its precise influence on other potential signaling arms, such as those involving Gs or Gi proteins, remains an area of active investigation.

Impact on Steroidogenesis Pathways in Preclinical Models

The primary mechanism by which SB-075 acetate impacts steroidogenesis is through the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland. nih.govnih.gov This reduction in gonadotropin levels leads to decreased stimulation of the gonads, resulting in a significant drop in the production of steroid hormones such as testosterone (B1683101) and estrogen.

Preclinical studies in rats have demonstrated that administration of SB-075 acetate leads to a rapid and sustained suppression of serum testosterone and LH levels. nih.gov In vitro studies have provided further insights, suggesting a potential direct effect on steroidogenic cells. For instance, in cultured testicular tissues, a GnRH antagonist was shown to decrease the production of testosterone and estrone (B1671321) from Leydig cells. While the precise molecular targets of this direct action are not fully elucidated, it points towards an interference with the enzymatic pathways of steroid biosynthesis.

The process of steroidogenesis involves a series of enzymatic reactions, with key enzymes such as the steroidogenic acute regulatory protein (StAR), cholesterol side-chain cleavage enzyme (CYP11A1), and 3β-hydroxysteroid dehydrogenase (HSD3B2) playing critical roles. nih.govbiorxiv.orgnih.gov The expression and activity of these enzymes are tightly regulated by gonadotropins. By reducing LH and FSH levels, SB-075 acetate indirectly downregulates the expression and function of these crucial steroidogenic enzymes, thereby inhibiting the synthesis of steroid hormones. However, direct evidence detailing the specific effects of SB-075 acetate on the gene and protein expression of STAR, CYP11A1, and HSD3B2 in preclinical models is still emerging.

Impact of SB-075 Acetate on Steroidogenesis Markers in Preclinical Models

MarkerEffect of SB-075 AcetateMechanismPreclinical Model
Serum TestosteroneDecreasedSuppression of LH release from the pituitaryRats nih.gov
Serum Luteinizing Hormone (LH)DecreasedCompetitive antagonism of GnRH receptors in the pituitaryRats nih.govnih.gov
Testosterone and Estrone Production (in vitro)DecreasedPotential direct effect on Leydig cellsCultured testicular tissue

Exploration of GnRH-Independent Mechanisms in Target Cells

While the primary mechanism of action of SB-075 acetate is through the GnRH receptor, the presence of GnRH and its receptors in various extra-pituitary tissues, including reproductive organs and cancer cells, opens the possibility of GnRH-independent or non-classical mechanisms of action. nih.gov

Research into GnRH-II, a different isoform of GnRH, has shown that it can directly stimulate steroidogenesis in Leydig cells independently of LH secretion, suggesting that alternative pathways for gonadal regulation exist. While this finding does not directly involve SB-075 acetate, it supports the concept that GnRH analogs could have direct effects on peripheral tissues that are not solely mediated by pituitary gonadotropin suppression.

Furthermore, some studies have hinted at the involvement of GnRH analogs in signaling pathways that are not traditionally associated with the classical GnRH receptor cascade. However, specific research elucidating GnRH-independent mechanisms for SB-075 acetate in target cells is still in its early stages and requires further investigation to be fully understood.

Advanced Research Methodologies and Analytical Approaches for Cetrorelix Acetate Studies

In Vitro Assays for Receptor Binding and Functional Activity

In vitro assays are fundamental in elucidating the molecular mechanisms of Cetrorelix (B55110) acetate (B1210297), from its interaction with the GnRH receptor to its downstream effects on cellular function. These assays provide quantitative data on binding affinity, signal transduction, and the impact on cell viability and proliferation.

Cellular Luciferase Reporter Gene Assays for Analog Characterization

Cellular luciferase reporter gene assays are a sensitive method to characterize the functional activity of GnRH receptor ligands like Cetrorelix acetate. takara.co.kr These assays typically utilize a mammalian cell line engineered to express the human GnRH receptor (hGnRHR) and a luciferase reporter gene linked to a promoter that is responsive to GnRH receptor activation.

In a study characterizing GnRH analogs, a cellular luciferase reporter gene assay was employed using murine LTK- cells expressing the hGnRHR. takara.co.kr The assay measured the ability of Cetrorelix to inhibit the activation of the luciferase reporter gene induced by a GnRH agonist, [D-Trp6]GnRH. The results demonstrated that Cetrorelix acetate potently inhibited the agonist-induced luciferase activity with a half-maximal inhibitory concentration (IC50) of 1.2 nM. takara.co.kr This indicates its strong antagonistic properties at the GnRH receptor.

Interactive Data Table: Cetrorelix Acetate Activity in a Luciferase Reporter Gene Assay

CompoundCell LineReceptorAgonistIC50 (nM)
Cetrorelix acetate (SB-075 acetate)Murine LTK-Human GnRHR[D-Trp6]GnRH1.2

Data sourced from Cayman Chemical product information, citing Beckers et al., 1997. takara.co.kr

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assays for Signal Transduction

An IP accumulation assay for a GnRH antagonist like Cetrorelix acetate would involve stimulating GnRH receptor-expressing cells with a GnRH agonist in the presence and absence of the antagonist. The levels of accumulated inositol phosphates would be measured, typically using radio-labeled inositol or commercially available assay kits. A potent antagonist like Cetrorelix acetate would be expected to inhibit the agonist-induced accumulation of inositol phosphates in a dose-dependent manner.

Cell Viability and Proliferation Assays in Cancer Cell Lines

The anti-proliferative effects of Cetrorelix acetate have been investigated in various cancer cell lines, providing insights into its potential as an anti-cancer agent. These assays measure the ability of the compound to inhibit cell growth and induce cell death.

In a study investigating the effects of Cetrorelix on primary cell cultures from human prostate carcinoma, the MTT assay was used to estimate cell growth. The results showed that Cetrorelix significantly reduced the cell growth rate in a concentration-dependent manner (from 5-20 ng/mL). researchgate.net Furthermore, the study also demonstrated an increase in the number of DNA-fragmented cells, as determined by the COMET assay, indicating an induction of apoptosis. researchgate.net

Another study evaluated the in vitro effects of SB-75 on a panel of human ovarian cancer cell lines (UCI 101, UCI 107, PA-1, NIH:OVCAR 3, UCLA:222, A2780 parental, A2780-CR, A2780-DR) and the human breast cancer cell line MCF-7. nih.gov Using a standardized chemosensitivity assay, direct inhibition of cell proliferation by SB-75 was generally not observed at concentrations ranging from 1 nM to 100 µM. nih.gov However, the MCF-7 breast cancer cell line showed a 33% inhibition at the highest concentration of 100 µM. nih.gov

Interactive Data Table: Effect of Cetrorelix Acetate on Cancer Cell Lines

Cell LineCancer TypeAssayEffectConcentration
Primary Human Prostate Carcinoma CellsProstate CancerMTT AssaySignificant reduction in cell growth5-20 ng/mL
Primary Human Prostate Carcinoma CellsProstate CancerCOMET AssayIncreased DNA fragmentation (apoptosis)5-20 ng/mL
MCF-7Breast CancerChemosensitivity Assay33% inhibition of proliferation100 µM
Various Ovarian Cancer Cell LinesOvarian CancerChemosensitivity AssayNo significant direct inhibition1 nM - 100 µM

Data compiled from Castellon et al., 2006 and Yano et al., 1994. researchgate.netnih.gov

Preclinical Animal Model Development and Application

Preclinical animal models are indispensable for evaluating the in vivo efficacy and physiological effects of Cetrorelix acetate. These models allow for the study of its impact on gonadotropin regulation and its anti-tumor activity in a whole-organism context.

Establishment of Models for Gonadotropin Regulation Studies

Animal models are crucial for studying the in vivo effects of Cetrorelix acetate on the hypothalamic-pituitary-gonadal axis. In a study with aged mice, the administration of Cetrorelix was shown to improve the effectiveness of superovulation protocols. nih.gov Treatment with Cetrorelix significantly increased the number of normal oocytes collected compared to control aged mice. nih.gov This demonstrates its ability to modulate gonadotropin secretion and improve reproductive outcomes in an aging model.

In another study, the pharmacokinetic and pharmacodynamic relationship of Cetrorelix and its effect on testosterone (B1683101) production was investigated in rats and dogs. nih.gov The results showed that plasma concentrations of 1-2 ng/ml of Cetrorelix were sufficient to suppress testosterone production in both species, with population mean IC50 estimates of 1.39 and 1.24 ng/ml in rats and dogs, respectively. nih.gov

Carcinogen-Induced and Xenograft Models for Cancer Research

Carcinogen-induced and xenograft models are pivotal in assessing the anti-cancer potential of Cetrorelix acetate.

In a study utilizing the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary carcinoma model in rats, Cetrorelix (SB-75) was highly effective in reducing tumor mass. nih.gov A dose of 100 micrograms/kg/day was sufficient for a full anti-tumor response, leading to a loss of mitotic activity, marked regression with apoptosis, and an increase in stroma. nih.gov

Xenograft models, where human cancer cells are implanted into immunocompromised mice, have also been instrumental. In a study with nude mice bearing xenografts of the DU-145 human androgen-independent prostate cancer, daily treatment with 100 µg of Cetrorelix significantly decreased final tumor volume and weight after 8 weeks compared to controls. nih.gov This anti-tumor effect was associated with a significant reduction in serum IGF-1 and an 84% reduction in IGF-II levels within the tumor tissue. nih.gov Furthermore, the expression of mRNA for IGF-II in the tumors was decreased by 78%. nih.gov

Another study on DU-145 prostate tumor xenografts in nude mice showed that prolonged administration of Cetrorelix led to a marked decrease in the concentration of LH-RH and EGF receptors, as well as their mRNA levels. spandidos-publications.com Specifically, Cetrorelix treatment reduced LH-RH receptor concentration by 67% and EGF receptor concentration by 66%. spandidos-publications.com The expression of LH-RH receptor mRNA was decreased by 55%, and EGF receptor mRNA expression was reduced by 68%. spandidos-publications.com

In a xenograft model of human ovarian cancer (UCI-107 cell line) in nude mice, continuous administration of SB-75 at 60 µg per mouse per day resulted in a significant inhibition of tumor growth. nih.gov After 30 days, the difference in mean tumor volumes between the treated and control groups was 600%. nih.gov

Interactive Data Table: In Vivo Anti-Tumor Efficacy of Cetrorelix Acetate

Animal ModelCancer TypeTreatmentKey Findings
DMBA-induced rat modelMammary Carcinoma100 µg/kg/day Cetrorelix (SB-75)Full anti-tumor response, tumor regression, apoptosis
Nude mice with DU-145 xenograftsProstate Cancer100 µ g/day CetrorelixSignificant decrease in tumor volume and weight; Reduced tumor IGF-II levels and mRNA expression
Nude mice with DU-145 xenograftsProstate CancerCetrorelix (dose not specified)67% reduction in LH-RH receptors; 66% reduction in EGF receptors
Nude mice with UCI-107 xenograftsOvarian Cancer60 µ g/day SB-75600% difference in mean tumor volume vs. control at day 30

Data compiled from Reissmann et al., 1992, Jungwirth et al., 1998, and Yano et al., 1994. nih.govnih.govspandidos-publications.com

Peptide Synthesis and Characterization for Research Purposes

The production of high-purity Cetrorelix acetate for research is a complex process that involves precise chemical synthesis and rigorous characterization to ensure the correct sequence, stereochemistry, and purity of the final peptide.

Solid-phase peptide synthesis (SPPS) is the cornerstone of Cetrorelix production, with the 9-fluorenylmethoxycarbonyl (Fmoc) strategy being a widely adopted approach. nih.govindexcopernicus.com This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. chempep.com The synthesis of Cetrorelix has been successfully carried out on a Rink Amide MBHA solid phase support, which allows for the cleavage of the peptide amide under acidic conditions while simultaneously removing side-chain protecting groups. indexcopernicus.com

The process begins with an amino resin as the initial carrier, to which the subsequent Fmoc-protected amino acids in the Cetrorelix sequence are coupled one by one. google.com The Fmoc protecting group, which is base-labile, is removed at each step by treatment with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). indexcopernicus.comchempep.com Coupling reagents such as HBTU/HOBT or DIC/HOBT are used to facilitate the formation of peptide bonds. google.com A key innovation in some synthesis protocols is the use of Ac-D-2Nal-OH for the final amino acid coupling, which circumvents the need for a separate N-terminal acetylation step and avoids potential side reactions. google.comgoogle.com

The choice of coupling agents and bases is critical. For instance, the use of the coupling agent HATU with the additive HOBt or HOAt and the base TMP has been shown to be effective. nih.gov After the complete peptide sequence is assembled on the resin, the peptide is cleaved from the support and the side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water. indexcopernicus.com The resulting crude peptide is then purified to yield the final Cetrorelix acetate product. google.com

Table 1: Key Reagents in the Fmoc SPPS of Cetrorelix Acetate

Reagent/Component Function Reference
Rink Amide MBHA Resin Solid support for peptide synthesis indexcopernicus.com
Fmoc-amino acids Building blocks of the peptide with temporary Nα-protection google.comgoogle.com
Piperidine in DMF Reagent for the removal of the Fmoc protecting group indexcopernicus.com
HATU/HOBt/HOAt Coupling agents to facilitate peptide bond formation nih.gov

A significant challenge in peptide synthesis is the prevention of racemization, the process by which a chiral center in an amino acid loses its stereochemical integrity. thieme-connect.de During the synthesis of Cetrorelix via SPPS using the Fmoc strategy, racemization can occur, particularly during the coupling of certain amino acids like Fmoc-L-arginine(Pbf) and Fmoc-O-tert-butyl-L-serine. nih.govresearchgate.net Research has demonstrated that the racemization of these residues can be effectively minimized to less than 0.5% through the careful selection of the coupling agent HATU, the additive HOBt or HOAt, and the base TMP. nih.gov

Once the synthesis is complete, the separation of any resulting diastereomers is crucial. High-performance liquid chromatography (HPLC) is a primary tool for this purpose. researchgate.net A gradient reversed-phase HPLC (RP-HPLC) method has been developed specifically for the separation of structurally similar Cetrorelix isomers, which is essential for both analytical characterization and preparative purification. nih.govresearchgate.net

Capillary electrophoresis (CE) is another powerful technique for assessing stereochemical purity. It can be used to verify the enantiomeric purity of the Fmoc-protected amino acids used as starting materials for the synthesis. researchgate.net CE offers high-resolution separation of charged molecules in a narrow capillary under the influence of an electric field. nih.govwikipedia.org Micellar electrokinetic chromatography, a mode of CE, combined with a chiral selector like gamma-cyclodextrin, has been employed for this purpose. researchgate.net This technique can also be used to investigate the formation of optical isomers in the final peptide product without the need for hydrolysis. researchgate.net

High-performance liquid chromatography (HPLC) is the most widely used method for determining the purity of Cetrorelix acetate in both bulk substance and final pharmaceutical formulations. nih.govomizzur.com Validated gradient reversed-phase HPLC methods are employed for the routine analysis and quality control of Cetrorelix. nih.govnih.gov

A typical RP-HPLC method for Cetrorelix analysis utilizes a C18 reversed-phase column with a mobile phase consisting of acetonitrile, water, and trifluoroacetic acid (TFA). nih.govnih.gov Detection is commonly performed using a UV detector at a wavelength of 275 nm. nih.govnih.gov Such methods have been validated according to ICH guidelines and have demonstrated excellent linearity, precision, accuracy, specificity, and sensitivity. nih.govnih.gov The linearity of these methods has been established over a concentration range of 62.5 to 1250 μg/mL, with a high correlation coefficient (r² = 0.999). nih.gov The limits of detection (LOD) and quantification (LOQ) have been reported to be 15.6 μg/mL and 62.5 μg/mL, respectively. nih.govnih.gov

HPLC is also instrumental in identifying and characterizing impurities that may arise during synthesis. omizzur.com When coupled with mass spectrometry (HPLC-MS), it becomes a powerful tool for the structural elucidation of these related substances. indexcopernicus.comomizzur.com Impurities can include by-products from the incomplete removal of protecting groups, such as a tert-butyl (tBu) group on L-serine or a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on L-arginine. indexcopernicus.com

Table 2: Performance Characteristics of a Validated RP-HPLC Method for Cetrorelix Acetate Analysis

Parameter Value Reference
Linearity Range 62.5 - 1250 μg/mL nih.gov
Correlation Coefficient (r²) 0.999 nih.govnih.gov
Limit of Detection (LOD) 15.6 μg/mL nih.govnih.gov
Limit of Quantification (LOQ) 62.5 μg/mL nih.govnih.gov
Accuracy > 97% nih.gov
Intra-day RSD < 0.3% nih.gov

Biochemical and Molecular Biological Techniques

Understanding the interaction of Cetrorelix with its biological target and its downstream effects on cellular processes requires a range of sophisticated biochemical and molecular biological techniques.

Cetrorelix exerts its biological effect by competitively binding to GnRH receptors on pituitary cells, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugbank.comnih.govpatsnap.com To elucidate the specific molecular interactions between Cetrorelix and the human GnRH receptor (hGnRH-R), receptor mutagenesis studies are employed. These studies involve systematically altering the amino acid sequence of the receptor and then assessing the impact of these mutations on ligand binding and receptor signaling.

Research has shown that specific residues within the transmembrane helices (TMH) of the hGnRH-R are crucial for antagonist binding. For instance, studies involving site-directed mutagenesis have identified that residues W¹⁰¹ in TMH2 and N²¹² in TMH5 are important for the architecture of the ligand-binding pocket and can differentiate between agonists and antagonists. oup.com The binding affinities of Cetrorelix to these mutant receptors are determined through displacement binding experiments, often using a radiolabeled form of the antagonist, such as [¹²⁵I]Cetrorelix. oup.com These experimental data, combined with computational three-dimensional modeling, help to construct detailed models of how Cetrorelix docks into the binding pocket of the GnRH receptor. oup.com

To understand the broader physiological effects of Cetrorelix, researchers analyze its impact on gene expression in target tissues. This is often accomplished using techniques such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure changes in the levels of specific messenger RNAs (mRNAs).

For example, studies in murine models have investigated the effects of Cetrorelix on the expression of genes related to follicular development in the ovary and decidualization in the uterus. nih.gov In one such study, the expression of key genes involved in follicular development, including Bmp15, Gdf9, Fshr, Lhcgr, and Bmp2, were analyzed. nih.gov In the context of uterine decidualization, the expression of pivotal genes like prolactin (Prl) and insulin-like growth factor-binding protein 1 (Igfbp1) were examined. nih.gov Results from these studies can reveal the molecular pathways through which Cetrorelix may exert protective or modulatory effects on reproductive tissues. nih.gov

Furthermore, the influence of Cetrorelix on signaling pathways involved in cell proliferation has been investigated in the context of cancer research. Studies have shown that Cetrorelix can reduce the epidermal growth factor (EGF)-induced expression of the early response gene c-fos at both the mRNA and protein levels in gynecological cancer cell lines that express the GnRH receptor. nih.gov This suggests that Cetrorelix can interfere with growth factor-dependent mitogenic signal transduction pathways. nih.gov

The role of long non-coding RNAs (lncRNAs) in mediating the effects of Cetrorelix is an emerging area of research. LncRNAs are known to regulate gene expression through various mechanisms, including the modulation of mRNA stability. nih.gov Future studies may explore how Cetrorelix treatment alters the expression of specific lncRNAs and how these changes, in turn, influence the stability and translation of target mRNAs within the GnRH signaling pathway.

Table 3: Genes Analyzed in Response to Cetrorelix Treatment in a Murine Model

Gene Biological Process Tissue Reference
Bmp15 Follicular Development Ovary nih.gov
Gdf9 Follicular Development Ovary nih.gov
Fshr Follicular Development Ovary nih.gov
Lhcgr Follicular Development Ovary nih.gov
Bmp2 Follicular Development Ovary nih.gov
Prl Uterine Decidualization Uterus nih.gov

Protein-Protein Interaction Analysis

The therapeutic effect of Cetrorelix Acetate is mediated by its interaction with the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR) drugbank.comnih.gov. Understanding the dynamics of this peptide-receptor interaction is crucial for drug development and optimization. The nomenclature "NS-75A" for Cetrorelix Acetate has in some contexts been ambiguously associated with H-NS (Histone-like Nucleoid-Structuring) protein studies. However, literature primarily identifies "NS-75A" as a synonym for Cetrorelix Acetate, and a direct, scientifically substantiated link between this nomenclature for the drug and H-NS protein interaction studies is not evident nih.govallgenbio.comcreative-peptides.comidrblab.net. The primary focus of protein-protein interaction analysis for Cetrorelix Acetate is its binding to the GnRH receptor.

A variety of biophysical techniques are employed to study the intricate details of peptide-GPCR interactions, such as that between Cetrorelix Acetate and the GnRH receptor nih.govcdnsciencepub.comnih.gov. These methods allow for the characterization of binding affinity, kinetics, and the structural changes that occur upon binding.

Key Analytical Approaches for Studying Cetrorelix Acetate-GnRH Receptor Interaction:

Surface Plasmon Resonance (SPR): This label-free technique is a gold standard for studying real-time biomolecular interactions portlandpress.com. SPR allows for the precise measurement of binding kinetics, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated snmjournals.orgnih.govyoutube.commdpi.com. In the context of Cetrorelix Acetate, SPR can be utilized to quantify its binding affinity and specificity to the GnRH receptor, providing valuable data for comparing different drug candidates or formulations mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about molecules in solution nih.govcdnsciencepub.com. It can be used to determine the three-dimensional structure of Cetrorelix Acetate both in its free state and when bound to the GnRH receptor. This allows for the identification of the key amino acid residues involved in the interaction and the conformational changes that occur upon binding nih.govcdnsciencepub.com.

Fluorescence Spectroscopy: This highly sensitive technique can be used to monitor binding events and conformational changes in proteins nih.govcdnsciencepub.com. By labeling either Cetrorelix Acetate or the GnRH receptor with a fluorescent probe, changes in the fluorescence signal upon binding can be measured to determine binding affinity and kinetics nih.govcdnsciencepub.com.

X-ray Crystallography: This powerful technique can provide an atomic-level three-dimensional structure of the Cetrorelix Acetate-GnRH receptor complex nih.govcdnsciencepub.com. While challenging for membrane proteins like GPCRs, obtaining a crystal structure offers unparalleled insight into the precise molecular interactions, including hydrogen bonds and van der Waals forces, that govern binding nih.govcdnsciencepub.com.

Cross-linking Studies: Chemical or photochemical cross-linking can be used to covalently link Cetrorelix Acetate to its binding site on the GnRH receptor nih.gov. Subsequent analysis, often using mass spectrometry, can then identify the specific amino acid residues at the interaction interface nih.gov.

These advanced analytical methods provide a comprehensive toolkit for dissecting the molecular basis of Cetrorelix Acetate's interaction with its target receptor, guiding the development of future GnRH antagonists with improved therapeutic profiles.

Pharmacokinetic Studies in Preclinical Species

Pharmacokinetic studies in preclinical species are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to human trials. Extensive pharmacokinetic evaluations of Cetrorelix Acetate have been conducted in various animal models, primarily in rats and dogs europa.eunih.govfda.gov. Studies have also been performed in nonhuman primates nih.gov. These studies provide critical data on the compound's behavior in a biological system.

The pharmacokinetic profile of Cetrorelix Acetate is characterized by rapid absorption from the subcutaneous injection site europa.eu. Following absorption, the drug is distributed to various tissues, with notable concentrations found in organs expressing the GnRH receptor, such as the pituitary gland europa.eu.

Comparative Pharmacokinetic Parameters of Cetrorelix Acetate in Preclinical Species

Pharmacokinetic ParameterRatDog
Absolute Bioavailability 100% nih.gov97% nih.gov
Pharmacokinetic Model Two-compartment nih.govThree-compartment nih.gov
Population Elimination Half-life (intravenous) 3.0 hours nih.gov9.3 hours nih.gov
Plasma Protein Binding ~87% fda.gov~87% - 90% fda.gov
Primary Route of Excretion Feces (~70%) fda.govFeces (~41%) and Urine (~47%) fda.gov
Metabolism Metabolized by peptidases europa.euMetabolized by peptidases europa.eu
Major Metabolites Truncated peptides (e.g., tetrapeptide, hexapeptide, heptapeptide, nonapeptide) fda.govTruncated peptides (e.g., tetrapeptide, hexapeptide, heptapeptide, nonapeptide) fda.gov

This table presents a summary of key pharmacokinetic parameters of Cetrorelix Acetate in rats and dogs. The data is compiled from various preclinical studies and provides a comparative overview of the drug's disposition in these species.

Metabolism studies have shown that Cetrorelix Acetate is broken down by peptidases into smaller, inactive peptide fragments europa.eufda.gov. The pattern of metabolites has been found to be similar between rats and dogs fda.gov. The primary route of excretion differs between the two species, with rats predominantly excreting the drug and its metabolites via the feces, while in dogs, excretion is more evenly split between feces and urine fda.gov.

In nonhuman primates (stump-tailed macaques), daily injections of Cetrorelix have been shown to produce a reversible suppression of serum testosterone nih.gov. These preclinical pharmacokinetic and pharmacodynamic data are crucial for establishing a foundational understanding of the drug's behavior and for guiding the design of clinical trials in humans.

Comparative Studies and Analog Research

Comparison with Other GnRH Antagonists (e.g., Degarelix, Relugolix, Ganirelix, Abarelix)

Cetrorelix (B55110) is a third-generation GnRH antagonist, a class that includes other key compounds such as Ganirelix, Abarelix, and Degarelix mdpi.comnih.gov.

The potency of GnRH antagonists is closely linked to their binding affinity for the GnRH receptor. Cetrorelix exhibits a high affinity for the GnRH receptor, which is approximately 20 times greater than that of native GnRH. In general, GnRH antagonists demonstrate a binding affinity that is about nine times higher than endogenous GnRH nih.gov.

Studies comparing various antagonists have shown that the affinity of Degarelix for the GnRH receptor is comparable to that of Cetrorelix, Ganirelix, and Abarelix mdpi.com. Research on rat pituitary gland membrane receptors indicated that Cetrorelix displaces native LHRH from both high- and low-affinity receptors, with an affinity constant approximately 5 times higher for the high-affinity class and 1.4 times higher for the low-affinity class oup.com.

Comparative Receptor Binding Affinity of GnRH Modulators
CompoundClassRelative Binding Affinity vs. Native GnRH
Cetrorelix Acetate (B1210297)Antagonist~20 times higher
GnRH Antagonists (General)Antagonist~9 times higher
DegarelixAntagonistComparable to Cetrorelix

Preclinical studies provide a direct comparison of the pharmacological activity of different GnRH antagonists. A key study in a non-human primate model (Macaca fascicularis) compared the antigonadotropic activity of Cetrorelix with the antagonists Nal-Glu and Antide.

At a dose of 250 µg/kg, Cetrorelix induced complete and sustained inhibition of LH and FSH for the entire 96-hour observation period. In contrast, Nal-Glu and Antide only produced a transient suppression.

At a higher dose of 625 µg/kg, Cetrorelix again demonstrated the longest duration of action among the three compounds.

These findings highlight the high potency and prolonged duration of action of Cetrorelix in a preclinical setting. Further research has also shown that Abarelix can reduce LH and FSH secretion more profoundly than Cetrorelix mdpi.com. While not strictly a preclinical finding, clinical observations have consistently shown that Cetrorelix provides superior control over LH surges when compared to Ganirelix nih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

Comparison with GnRH Agonists (e.g., Histrelin, Buserelin, Leuprorelin)

The primary distinction between GnRH antagonists and agonists lies in their mechanism of action at the pituitary GnRH receptor nih.gov.

GnRH antagonists like Cetrorelix act as competitive blockers of the GnRH receptor patsnap.com. This direct inhibition leads to an immediate, rapid, and reversible decrease in the secretion of LH and FSH oup.comnih.gov.

In stark contrast, GnRH agonists (e.g., Leuprorelin, Goserelin) initially stimulate the GnRH receptors. This causes a transient increase, or "flare-up," in LH and FSH levels, which in turn leads to a surge in sex hormone production (testosterone or estrogen) oup.com. Following this initial stimulation, the continuous presence of the agonist leads to receptor desensitization and downregulation, eventually resulting in the suppression of gonadotropin release.

The absence of an initial hormonal surge is a critical advantage of GnRH antagonists nih.govfrontiersin.org. In conditions like hormone-sensitive prostate cancer, the testosterone (B1683101) flare associated with agonist use can lead to a temporary worsening of clinical symptoms nih.gov. Antagonists avoid this phenomenon entirely by inducing immediate hormonal suppression oup.com.

Mechanism of Action: GnRH Antagonists vs. Agonists
CharacteristicGnRH Antagonists (e.g., Cetrorelix)GnRH Agonists (e.g., Leuprorelin)
Receptor Interaction Competitive BlockadeInitial Stimulation, then Downregulation
Onset of Action Immediate SuppressionDelayed Suppression (after initial surge)
Initial Hormonal Effect None (Immediate Decrease)"Flare-Up" (Transient Increase)
Reversibility Rapid and ReversibleSlower Reversibility

Development and Evaluation of Cetrorelix Acetate Analogs and Derivatives

Cetrorelix is a synthetic analog of native GnRH, featuring specific amino acid substitutions at positions 1, 2, 3, 6, and 10. These modifications were the result of extensive research to create a potent antagonist with a favorable clinical profile, notably avoiding the side effects like histamine (B1213489) release seen in earlier-generation antagonists nih.gov.

Structure-activity relationship (SAR) studies have been crucial in designing potent and stable GnRH antagonists. The native GnRH decapeptide has a flexible structure, and modifications are aimed at stabilizing a conformation that favors high-affinity receptor binding without activating it.

Key findings from SAR studies on GnRH antagonists include:

Position 6: Substituting the native glycine (B1666218) (Gly) at position 6 with a D-amino acid is a critical modification. This substitution enhances a specific structural fold (the β-II' turn), which stabilizes the molecule and can increase binding affinity by approximately 1000-fold mdpi.com.

Position 8: The amino acid at this position is vital for ligand selectivity. An arginine (Arg) residue at position 8 is essential for high-affinity binding to the mammalian GnRH receptor. Replacing it can reduce biological activity mdpi.com.

Histamine Release: Minor structural changes can have significant impacts on the properties of the analog. For example, Cetrorelix and another antagonist, Teverelix, differ only at positions 6 and 8. Cetrorelix contains D-citrulline at position 6, while Teverelix has D-homocitrulline (differing by only one carbon). This small change results in a dramatic difference in histamine-releasing potency, with Teverelix being significantly weaker in this regard mdpi.com.

These SAR studies demonstrate the precise molecular engineering required to develop effective GnRH antagonists like Cetrorelix, balancing high receptor affinity and potency with an acceptable clinical profile.

Investigation of Modified Peptides with Enhanced Properties for Research

The quest to refine the therapeutic and research potential of GnRH antagonists has led to extensive investigation into modifications of the SB-075 acetate (Cetrorelix) peptide structure. Researchers have synthesized and evaluated a range of analogs, including both linear and cyclized peptides, to understand the structure-activity relationships and to develop compounds with enhanced properties such as increased potency, prolonged duration of action, and improved systemic availability.

Key research has focused on the substitution of amino acids at various positions within the decapeptide chain and the conformational constraints imposed by cyclization. These modifications aim to optimize the peptide's binding affinity for the GnRH receptor and its pharmacokinetic profile.

Detailed Research Findings

A pivotal study in this area involved the synthesis of novel analogs of Cetrorelix and their comprehensive evaluation. The research explored how structural variations impact pharmacodynamic properties, including binding affinities and antagonistic potencies at both human and rat GnRH receptors. For instance, it was found that incorporating large substituents at position 6 of the linear peptide chain is compatible with maintaining a high binding affinity.

Furthermore, the in vivo efficacy of these modified peptides was assessed by measuring their ability to suppress testosterone levels in male rats. This serves as a crucial indicator of their potential for hormone-dependent therapeutic applications. The duration of testosterone suppression was found to vary significantly among the different analogs, highlighting the profound impact of specific structural modifications on the in vivo performance of these compounds.

One of the key takeaways from this line of research is that systemic availability is a paramount parameter for the in vivo efficacy of these peptide antagonists. The data from these studies provide valuable insights for the rational design of next-generation GnRH antagonists with tailored properties for specific research and clinical needs.

The following table summarizes the findings for selected modified peptides based on the Cetrorelix structure:

Peptide AnalogModification TypeBinding Affinity (KD in nM)In Vivo Efficacy (Duration of Testosterone Suppression)
Ganirelix Linear Peptide AnalogNot specified1 day
D-23487 Linear Peptide AnalogNot specified27 days
D-52391 Cyclized [3-10] AnalogLow (> 10 nM)Not specified

An in-depth examination of future research avenues for the gonadotropin-releasing hormone (GnRH) antagonist, Cetrorelix Acetate, reveals a landscape ripe with potential for deeper mechanistic understanding and expanded therapeutic applications. While its primary role in assisted reproduction is well-established, preclinical investigations continue to uncover novel aspects of its biological activity, paving the way for next-generation therapies. This article delineates key future directions in the preclinical research of Cetrorelix Acetate, focusing on its unresolved mechanisms, novel therapeutic potentials, advanced delivery systems, integration with 'omics' technologies, and its influence on the development of new GnRH antagonists.

Q & A

Q. What are the key chemical properties of SB-075 acetate (NS-75A) relevant to its bioactivity?

Methodological Answer: The compound’s bioactivity is influenced by its molecular structure and physicochemical parameters. Key properties include:

  • Molecular Formula : C₇₀H₉₂ClN₁₇O₁₄ (CAS 130143-01-0) .
  • Molecular Weight : 1551.16 g/mol .
  • IC₅₀ : 1.21 nM against GnRH receptors, determined via competitive binding assays .
  • Synthesis : Solid-phase peptide synthesis with D-configuration residues and post-synthetic acetylation . Researchers should verify purity (>95% by HPLC) and solubility (DMSO or sterile water) for reproducibility .

Q. How does SB-075 acetate antagonize GnRH receptors, and what experimental approaches validate this mechanism?

Methodological Answer: SB-075 acetate competitively inhibits GnRH receptor signaling by binding to the extracellular domain, blocking endogenous GnRH activation. Key validation methods include:

  • In vitro assays : Use HEK293 cells transfected with human GnRH receptors to measure cAMP suppression .
  • Radioligand displacement : Compare binding affinity (Ki) using ¹²⁵I-labeled GnRH .
  • Functional antagonism : Assess LH/FSH suppression in pituitary cell cultures via ELISA . Controls should include vehicle-only and positive controls (e.g., Cetrorelix) .

Q. What methodological considerations are essential for designing in vitro experiments with SB-075 acetate?

Methodological Answer:

  • Purity : Use ≥98% purity (HPLC-verified) to minimize off-target effects .
  • Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
  • Stability : Store lyophilized powder at -80°C; avoid repeated freeze-thaw cycles .
  • Dose range : Test 0.1–100 nM based on IC₅₀ values .
  • Controls : Include untreated cells, solvent controls (DMSO), and a reference antagonist (e.g., Ganirelix) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in dose-response studies of SB-075 acetate across different cell lines?

Methodological Answer: Contradictions may arise from receptor isoform variability or assay conditions. Strategies include:

  • Standardize protocols : Use identical cell passage numbers, serum conditions, and incubation times .
  • Validate receptor expression : Quantify GnRH receptor density via flow cytometry or qPCR .
  • Cross-validate models : Compare results in primary pituitary cells vs. transfected lines .
  • Statistical rigor : Apply nonlinear regression (e.g., four-parameter logistic model) and report 95% confidence intervals .

Q. What strategies optimize the pharmacokinetic profile of SB-075 acetate in preclinical models?

Methodological Answer:

  • Formulation : Use sustained-release formulations (e.g., PLGA microparticles) to extend half-life .
  • Administration routes : Compare subcutaneous vs. intramuscular delivery in rodent models .
  • Analytical validation : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .
  • Toxicokinetics : Monitor liver/kidney function biomarkers (ALT, creatinine) during chronic dosing .

Q. How should researchers approach structural-activity relationship (SAR) studies for SB-075 acetate derivatives?

Methodological Answer:

  • Modify functional groups : Target residues critical for receptor interaction (e.g., 3-pyridinyl-D-alanine) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes .
  • In vitro screening : Test analogs in GnRH receptor assays and measure IC₅₀ shifts ≥2-fold .
  • In vivo validation : Prioritize derivatives with improved selectivity (e.g., reduced off-target binding to κ-opioid receptors) .

Data Contradiction Analysis

Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy of SB-075 acetate?

Methodological Answer:

  • Assay relevance : Ensure in vitro models (e.g., cell lines) express relevant receptor isoforms found in target tissues .
  • Protein binding : Measure free drug concentration in plasma (equilibrium dialysis) to adjust for serum protein binding .
  • Metabolite profiling : Identify active/inactive metabolites via high-resolution mass spectrometry .
  • Dose recalibration : Use allometric scaling from rodent to non-rodent models .

Tables for Key Parameters

ParameterValueMethod/Reference
IC₅₀ (GnRH Receptor) 1.21 nMCompetitive binding assay
Molecular Weight 1551.16 g/molHPLC-MS
Purity ≥98%Reverse-phase HPLC
Storage Conditions -80°C (lyophilized)Stability studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.